molecular formula C14H19N3O5 B13776241 Glycyl-seryl-phenylalanine CAS No. 87494-17-5

Glycyl-seryl-phenylalanine

Cat. No.: B13776241
CAS No.: 87494-17-5
M. Wt: 309.32 g/mol
InChI Key: JSLVAHYTAJJEQH-QWRGUYRKSA-N
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Description

Glycyl-seryl-phenylalanine is a tripeptide composed of the amino acids glycine, serine, and phenylalanine Tripeptides like this compound are often studied for their potential biological activities and roles in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-seryl-phenylalanine typically involves the stepwise coupling of the amino acids glycine, serine, and phenylalanine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., DCC or EDC) and coupling additives like HOBt or HOAt to improve the efficiency and yield of the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis methods. Enzymatic synthesis can be more environmentally friendly and cost-effective, utilizing proteases or peptidases to catalyze the formation of peptide bonds between the amino acids. Optimization of reaction conditions, such as pH, temperature, and enzyme concentration, is crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Glycyl-seryl-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group, potentially altering the peptide’s properties.

    Reduction: Reduction reactions can target disulfide bonds if present, affecting the peptide’s structure.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents and protocols.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the serine residue may result in the formation of a hydroxylated peptide, while substitution reactions can yield peptide analogs with altered amino acid sequences.

Scientific Research Applications

Glycyl-seryl-phenylalanine has several scientific research applications, including:

    Chemistry: Studying the peptide’s chemical properties and reactivity can provide insights into peptide chemistry and synthesis.

    Biology: Investigating the biological activities of this compound can reveal its potential roles in cellular processes and signaling pathways.

    Medicine: The peptide may have therapeutic potential, such as in drug development or as a biomarker for certain diseases.

    Industry: this compound can be used in the development of peptide-based materials and products, such as cosmetics or pharmaceuticals.

Mechanism of Action

The mechanism of action of glycyl-seryl-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. For example, it could interact with cell surface receptors to trigger intracellular responses or inhibit enzyme activity to regulate metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-phenylalanine: A dipeptide composed of glycine and phenylalanine, lacking the serine residue present in glycyl-seryl-phenylalanine.

    Glycyl-seryl-glycine: A tripeptide similar to this compound but with glycine replacing phenylalanine.

    Glycyl-seryl-tyrosine: A tripeptide where tyrosine replaces phenylalanine, introducing a hydroxyl group on the aromatic ring.

Uniqueness

This compound is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of serine and phenylalanine residues can influence the peptide’s hydrophilicity, hydrophobicity, and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

87494-17-5

Molecular Formula

C14H19N3O5

Molecular Weight

309.32 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H19N3O5/c15-7-12(19)16-11(8-18)13(20)17-10(14(21)22)6-9-4-2-1-3-5-9/h1-5,10-11,18H,6-8,15H2,(H,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1

InChI Key

JSLVAHYTAJJEQH-QWRGUYRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

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